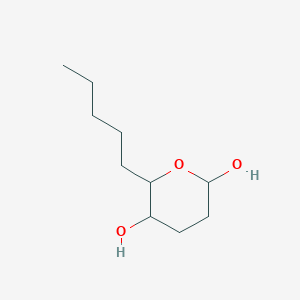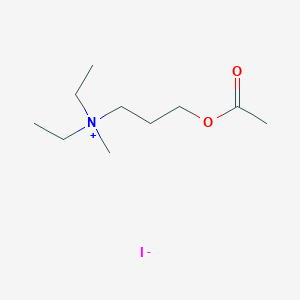
3-(Acetyloxy)-N,N-diethyl-N-methylpropan-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Acetyloxy)-N,N-diethyl-N-methylpropan-1-aminium iodide is a quaternary ammonium compound It is characterized by the presence of an acetyloxy group attached to the nitrogen atom of the ammonium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-N,N-diethyl-N-methylpropan-1-aminium iodide typically involves the following steps:
Formation of the Quaternary Ammonium Salt: The starting material, N,N-diethyl-N-methylpropan-1-amine, is reacted with iodomethane to form the quaternary ammonium salt, N,N-diethyl-N-methylpropan-1-aminium iodide.
Acetylation: The quaternary ammonium salt is then acetylated using acetic anhydride in the presence of a base such as pyridine. This reaction introduces the acetyloxy group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Acetyloxy)-N,N-diethyl-N-methylpropan-1-aminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted by other nucleophiles, such as chloride or bromide ions.
Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (for precipitation of silver iodide) and sodium chloride or sodium bromide (for halide exchange).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products are the corresponding quaternary ammonium halides.
Hydrolysis: The major product is the corresponding alcohol, N,N-diethyl-N-methylpropan-1-amine.
Wissenschaftliche Forschungsanwendungen
3-(Acetyloxy)-N,N-diethyl-N-methylpropan-1-aminium iodide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It is studied for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential use as a drug delivery agent, particularly in targeting specific tissues or cells.
Industry: It is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
Wirkmechanismus
The mechanism of action of 3-(Acetyloxy)-N,N-diethyl-N-methylpropan-1-aminium iodide involves its interaction with cellular membranes. The compound can disrupt the lipid bilayer of microbial cells, leading to cell lysis and death. In drug delivery applications, it can facilitate the transport of therapeutic agents across cell membranes by forming complexes with the drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethyl-N-methylpropan-1-aminium chloride
- N,N-Diethyl-N-methylpropan-1-aminium bromide
- N,N-Diethyl-N-methylpropan-1-aminium fluoride
Uniqueness
3-(Acetyloxy)-N,N-diethyl-N-methylpropan-1-aminium iodide is unique due to the presence of the acetyloxy group, which imparts specific chemical properties and reactivity
Eigenschaften
CAS-Nummer |
93245-80-8 |
|---|---|
Molekularformel |
C10H22INO2 |
Molekulargewicht |
315.19 g/mol |
IUPAC-Name |
3-acetyloxypropyl-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C10H22NO2.HI/c1-5-11(4,6-2)8-7-9-13-10(3)12;/h5-9H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VHDOWIDTUACBLO-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CC)CCCOC(=O)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[7,6-c]pyrazole](/img/structure/B14344356.png)
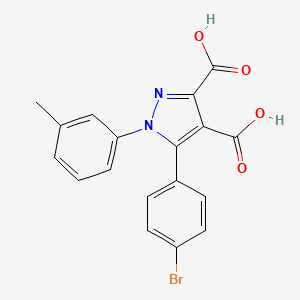

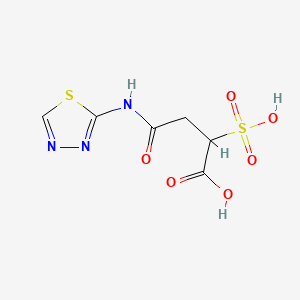
![2-[3-(Trimethylsilyl)propoxy]phenol](/img/structure/B14344380.png)
![2H,4H,6H-Pyrido[1,2-e][1,3,5,7]dithiadiazocine](/img/structure/B14344398.png)
![dicopper;tetrasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[5-[(2,4-disulfonatophenyl)diazenyl]-2,4-dioxidophenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-2,4-dioxidophenyl]diazenyl]benzene-1,3-disulfonate](/img/structure/B14344399.png)
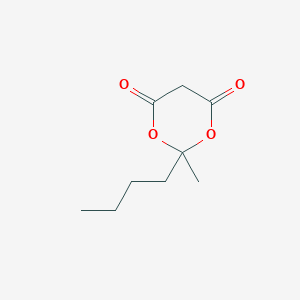
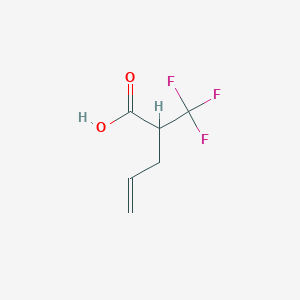

![2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)phenol](/img/structure/B14344420.png)


